9H-Carbazol-9-ol
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Overview
Description
9H-Carbazol-9-ol is a derivative of 9H-carbazole, a compound known for its versatile biological activities. It is a minor product formed from the conversion of 9H-carbazole and has garnered interest due to its potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-9-ol typically involves the hydroxylation of 9H-carbazole. This can be achieved through various methods, including microbial biotransformation and chemical synthesis. For instance, biphenyl-utilizing bacteria have been shown to convert 9H-carbazole into this compound under specific growth conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial fermentation processes or chemical synthesis routes that optimize yield and purity. The specific conditions, such as temperature, pH, and nutrient availability, are crucial for maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazol-9-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst presence play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted carbazole derivatives, which can have distinct biological and chemical properties .
Scientific Research Applications
9H-Carbazol-9-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: It has been studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Research has shown its potential as an inhibitor of angiogenesis and inflammation, making it a candidate for anticancer and anti-inflammatory therapies.
Industry: It is used in the production of polymers and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 9H-Carbazol-9-ol involves its interaction with various molecular targets and pathways. It has been found to inhibit protein kinases and other enzymes involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and inflammation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9H-Carbazol-9-ol include:
- 9H-Carbazol-1-ol
- 9H-Carbazol-3-ol
- 9H-Carbazole-9-ethanol
- 9H-Carbazol-4-ol
Uniqueness
What sets this compound apart from these similar compounds is its specific hydroxylation at the 9-position, which imparts unique chemical and biological properties. This specific structure allows it to interact differently with molecular targets, potentially leading to distinct pharmacological effects .
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
9-hydroxycarbazole |
InChI |
InChI=1S/C12H9NO/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H |
InChI Key |
PWERSDAXNCUOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2O |
Origin of Product |
United States |
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